![molecular formula C17H14ClN3O B6638934 N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide (CPB) is a chemical compound that belongs to the class of pyrazole-based compounds. CPB has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a role in the development of various diseases. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of viruses. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. This compound may have off-target effects, which can complicate data interpretation. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide. One area of research is the development of more selective COX-2 inhibitors based on the chemical structure of this compound. Another area of research is the investigation of the effects of this compound on other inflammatory pathways. Additionally, this compound may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been used in research on the treatment of various diseases. This compound acts as a selective inhibitor of COX-2 and has various biochemical and physiological effects. While this compound has several advantages for use in laboratory experiments, there are also limitations to its use. Future research on this compound may lead to the development of more selective COX-2 inhibitors and the investigation of its effects on other inflammatory pathways and viral infections.
Synthesemethoden
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3-pyrazol-1-ylbenzoic acid in the presence of a base. Another method involves the reaction of 4-chlorobenzylamine with 3-pyrazol-1-ylbenzoic acid in the presence of a coupling reagent. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in research on the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-5-13(6-8-15)12-19-17(22)14-3-1-4-16(11-14)21-10-2-9-20-21/h1-11H,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGOCIGVNAJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
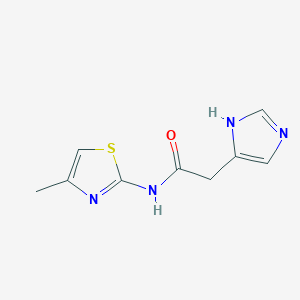
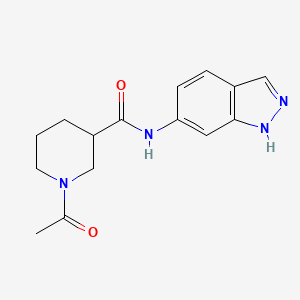
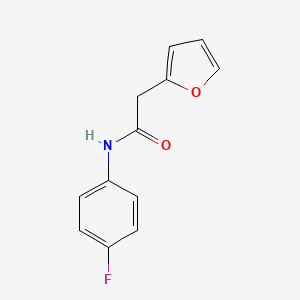

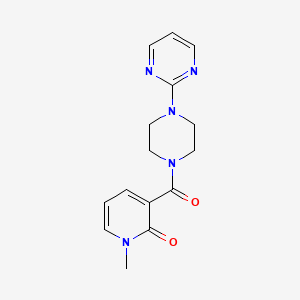
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
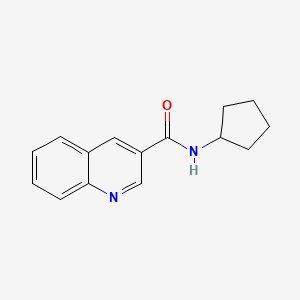
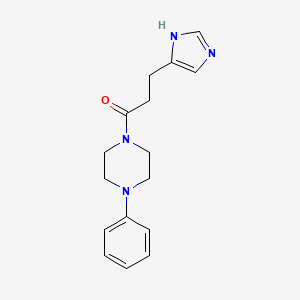
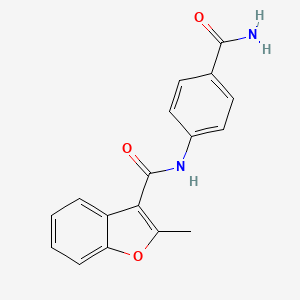
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)